Hyrtiosulawesine
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Overview
Description
Hyrtiosulawesine: is a β-carboline alkaloid isolated from Indonesian specimens of the marine sponges Hyrtios erectus and Hyrtios reticulatus . This compound has garnered significant interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of hyrtiosulawesine was reported using an efficient and convenient synthetic strategy . The synthesis involves the O-demethylation of a derivative in pyridine hydrochloride . This method is not only efficient but also widely applicable to the synthesis of other β-carboline compounds.
Industrial Production Methods: The use of mild reaction conditions and readily accessible substrates makes the synthesis of this compound feasible on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Hyrtiosulawesine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include pyridine hydrochloride for O-demethylation . The reaction conditions are typically mild, making the synthesis process efficient and convenient.
Major Products: The major products formed from these reactions include this compound itself and its derivatives, which can be further modified to explore their biological activities .
Scientific Research Applications
Chemistry: In chemistry, hyrtiosulawesine serves as a model compound for the synthesis of other β-carboline alkaloids .
Biology: In biological research, this compound has shown antiphospholipase A2 activity, making it a potential candidate for studying enzyme inhibition .
Medicine: this compound exhibits moderate xanthine oxidase inhibitory activity, suggesting its potential use in antidiabetic treatments . It also shows anti-inflammatory properties in LPS-stimulated RAW 264.7 cells .
Industry: The unique structure and biological activities of this compound make it a valuable compound for the development of new pharmaceuticals and other industrial applications .
Mechanism of Action
The mechanism of action of hyrtiosulawesine involves its interaction with specific molecular targets and pathways. For instance, it exhibits xanthine oxidase inhibitory activity, which is crucial for its potential antidiabetic effects . Additionally, its antiphospholipase A2 activity suggests a role in enzyme inhibition, which could be explored further for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Hyrtiosulawesine is structurally related to other β-carboline alkaloids such as hyrtiosin B, alocasin A, and pityriacitrin . These compounds share similar biological activities and structural features.
Uniqueness: What sets this compound apart is its specific combination of biological activities, including antiphospholipase A2 and xanthine oxidase inhibition . This makes it a unique candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C20H13N3O3 |
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Molecular Weight |
343.3 g/mol |
IUPAC Name |
(5-hydroxy-1H-indol-3-yl)-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C20H13N3O3/c24-10-1-3-16-14(8-10)15(9-22-16)20(26)19-18-12(5-6-21-19)13-7-11(25)2-4-17(13)23-18/h1-9,22-25H |
InChI Key |
OATSYJQLKPRTBO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |
Synonyms |
hyrtiosulawesine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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